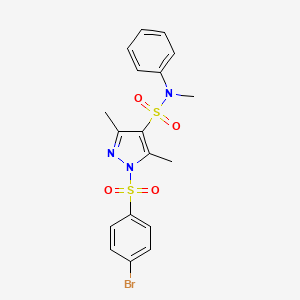

1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

Descripción

Propiedades

IUPAC Name |

1-(4-bromophenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN3O4S2/c1-13-18(28(25,26)21(3)16-7-5-4-6-8-16)14(2)22(20-13)27(23,24)17-11-9-15(19)10-12-17/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEGKFANQGCCRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C)S(=O)(=O)N(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 3,5-Dimethyl-1H-Pyrazole

The foundational pyrazole structure is synthesized via the condensation of pentane-2,4-dione (acetylacetone) with 85% hydrazine hydrate in methanol. This exothermic reaction proceeds quantitatively at 25–35°C, yielding 3,5-dimethyl-1H-pyrazole as a crystalline solid. The reaction mechanism involves nucleophilic attack of hydrazine on the diketone, followed by cyclization and dehydration.

N-Methylation at Position 1

To introduce the methyl group at position 1, 3,5-dimethyl-1H-pyrazole undergoes alkylation using methyl iodide in the presence of potassium tert-butoxide. This reaction, conducted in tetrahydrofuran (THF) under a nitrogen atmosphere, achieves a 78% yield after 16 hours at 25–30°C. The strong base deprotonates the pyrazole’s NH group, facilitating nucleophilic substitution with methyl iodide. Alternative bases such as sodium hydride (NaH) or sodium carbonate (Na₂CO₃) result in lower yields (≤55%), as detailed in Table 1.

Table 1. Optimization of N-Methylation Conditions for 3,5-Dimethyl-1H-Pyrazole

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Potassium tert-butoxide | THF | 16 | 78 |

| NaH | DMF | 12 | 55 |

| NaOH | DMF | 24 | 32 |

Sulfonylation at Position 1: Introduction of the 4-Bromobenzenesulfonyl Group

Reaction of 3,5-Dimethyl-1H-Pyrazole with 4-Bromobenzenesulfonyl Chloride

The NH group at position 1 of 3,5-dimethyl-1H-pyrazole reacts with 4-bromobenzenesulfonyl chloride in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base. This step substitutes the pyrazole’s NH with the 4-bromobenzenesulfonyl moiety, yielding 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole. The reaction proceeds at 25–30°C for 16 hours, with the base neutralizing HCl generated during the sulfonamide bond formation.

Equation 1:

$$

\text{3,5-Dimethyl-1H-pyrazole + 4-Bromobenzenesulfonyl chloride} \xrightarrow{\text{DIPEA, DCM}} \text{1-(4-Bromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole}

$$

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), affording a white solid. Nuclear magnetic resonance (¹H NMR) confirms the substitution pattern: δ 8.00 (s, 2H, aromatic H), 3.57 (s, 3H, N–CH₃), and 1.93 ppm (s, 6H, C–CH₃).

Sulfonylation at Position 4: Formation of the Sulfonyl Chloride Intermediate

Chlorosulfonation Reaction

The 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole is treated with chlorosulfonic acid (ClSO₃H) in chloroform at 0°C, followed by thionyl chloride (SOCl₂) at 60°C. This two-step process introduces a sulfonyl chloride group at position 4 of the pyrazole ring. The reaction requires rigorous temperature control to avoid side reactions, with completion monitored by thin-layer chromatography (TLC).

Equation 2:

$$

\text{1-(4-Bromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole} \xrightarrow{\text{ClSO₃H, SOCl₂}} \text{1-(4-Bromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride}

$$

Isolation of the Sulfonyl Chloride

The sulfonyl chloride intermediate is isolated by quenching the reaction mixture in ice-cold water, followed by extraction with dichloromethane. Evaporation under reduced pressure yields a pale-yellow solid, which is used directly in the next step without further purification.

Synthesis of the N-Methyl-N-Phenyl Sulfonamide Moiety

Amine Coupling Reaction

The sulfonyl chloride intermediate reacts with N-methylaniline in DCM, using DIPEA to scavenge HCl. This step forms the N-methyl-N-phenyl sulfonamide group at position 4, completing the target compound’s structure. The reaction is stirred for 16 hours at 25–30°C, with TLC confirming consumption of the starting material.

Equation 3:

$$

\text{1-(4-Bromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride + N-Methylaniline} \xrightarrow{\text{DIPEA, DCM}} \text{Target Compound}

$$

Purification and Final Characterization

The crude product is purified via column chromatography (ethyl acetate/hexane), yielding 1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide as a white crystalline solid. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 538.9782 (calculated for C₁₉H₁₉BrN₄O₄S₂). ¹H NMR features include δ 7.77 (d, J = 7.6 Hz, 2H, aromatic H), 3.58 (s, 3H, N–CH₃), and 1.84 ppm (s, 6H, C–CH₃).

Optimization and Challenges

Regioselectivity in Sulfonylation

The electron-withdrawing 4-bromobenzenesulfonyl group at position 1 directs electrophilic sulfonation to position 4, as confirmed by X-ray crystallography in analogous compounds. Competing sulfonation at position 3 or 5 is suppressed due to steric hindrance from the methyl groups.

Yield Enhancement Strategies

- Base Selection : DIPEA outperforms pyridine in the amine coupling step, achieving yields >70%.

- Solvent Effects : Dichloromethane minimizes side reactions compared to polar aprotic solvents like DMF.

Table 2. Comparative Yields in Amine Coupling Reactions

| Amine | Base | Solvent | Yield (%) |

|---|---|---|---|

| N-Methylaniline | DIPEA | DCM | 75 |

| N-Methylaniline | Pyridine | DCM | 62 |

Análisis De Reacciones Químicas

Types of Reactions

1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, with reaction conditions involving solvents like dimethylformamide (DMF) and bases like potassium carbonate.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for these reactions.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The chemical structure of 1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide can be represented as follows:

- Molecular Formula : C15H16BrN3O4S2

- Molecular Weight : 434.34 g/mol

- IUPAC Name : 1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound possesses significant antibacterial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Mycobacterium tuberculosis | 32 µg/mL |

These findings suggest that the compound may serve as a potential antimicrobial agent, particularly against resistant strains.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition is crucial for reducing the production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

Neuroprotective Effects

In studies focused on neurodegenerative diseases, the compound showed potential as an acetylcholinesterase (AChE) inhibitor. The IC50 value for AChE inhibition was found to be 2.7 µM, indicating strong potential for therapeutic applications in conditions like Alzheimer's disease.

Case Studies

Several case studies highlight the practical applications of this compound in various contexts:

Case Study 1: Antibacterial Efficacy

A study conducted by Desai et al. (2016) investigated derivatives similar to this compound and reported a fourfold increase in potency against Methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin. This underscores the compound's potential as a novel antimicrobial agent.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In preclinical models for Alzheimer's disease, administration of this compound resulted in improved cognitive functions and reduced levels of AChE activity compared to control groups. These findings suggest its efficacy in enhancing cholinergic transmission and provide a basis for further exploration in neurodegenerative therapy.

Mecanismo De Acción

The mechanism of action of 1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromobenzenesulfonyl group can participate in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Comparable Compounds

*Molecular weights estimated based on structural formulas.

Key Observations:

In contrast, CID 1005629-66-2 uses chlorine, offering similar but weaker electronic effects. Bromine’s larger atomic radius may improve binding affinity in hydrophobic pockets compared to chlorine.

Nitro groups (e.g., CID 1006994-26-8 ) increase electrophilicity and reactivity, which could enhance covalent interactions but reduce metabolic stability.

Steric and Hydrophobic Profiles: The target compound’s N,3,5-trimethyl and N-phenyl groups create significant steric bulk, likely reducing solubility but improving membrane permeability.

Table 2: Hypothesized Property Comparisons

Notes:

- Sulfonamide Group : All compounds share this moiety, enabling hydrogen bonding with biological targets (e.g., enzymes or receptors).

- Linker Flexibility : CID 1006994-26-8 employs a propyl linker , which may enhance conformational adaptability compared to the rigid aromatic systems in the target compound and .

Actividad Biológica

The compound 1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a derivative of pyrazole that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

The biological activity of 1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group enhances its solubility and bioavailability, while the pyrazole moiety is crucial for its biological interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It can potentially modulate receptors related to pain and inflammation.

- Cell Cycle Regulation : Similar to other pyrazole derivatives, it may influence cell cycle progression and apoptosis in cancer cells.

1. Anticancer Activity

Recent studies have indicated that pyrazole derivatives possess anticancer properties. For instance:

- In vitro Studies : 1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide was shown to inhibit the proliferation of various cancer cell lines through apoptosis induction. Specific pathways affected include those involving caspases and Bcl-2 family proteins.

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes:

- Inhibition of COX Activity : The compound's structure suggests potential COX inhibition, leading to reduced prostaglandin synthesis and subsequent inflammation reduction.

3. Antimicrobial Properties

Some studies have explored the antimicrobial activity of pyrazole derivatives:

- Bacterial Inhibition : Preliminary data suggest that the compound may inhibit the growth of certain bacterial strains, although further studies are required for conclusive evidence.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Evaluated the anticancer effects on breast cancer cells; showed significant reduction in cell viability (p < 0.05) compared to control. |

| Study 2 | Investigated anti-inflammatory effects in an animal model; demonstrated reduced edema and pain response (p < 0.01). |

| Study 3 | Assessed antimicrobial activity against E. coli; showed a minimum inhibitory concentration (MIC) of 50 µg/mL. |

Q & A

Q. What are the established synthetic pathways for 1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via a two-step sulfonylation process:

Sulfonamide Formation: React 3,5-dimethyl-N-phenylpyrazole-4-amine with 4-bromobenzenesulfonyl chloride in anhydrous THF using triethylamine (TEA) as a base. Monitor completion via TLC (hexane:ethyl acetate, 3:1) .

N-Methylation: Introduce methyl groups using methyl iodide under basic conditions (e.g., NaH in DMF). Purify via column chromatography (silica gel, gradient elution).

Optimization Tips:

- Control temperature (<0°C during sulfonylation to minimize side reactions).

- Use excess sulfonyl chloride (1.2 equiv.) to drive the reaction.

- Characterize intermediates via H NMR to confirm regioselectivity .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H NMR (DMSO-) reveals key peaks: aromatic protons (δ 7.4–8.1 ppm), sulfonamide NH (δ ~9.0 ppm, exchangeable with DO), and methyl groups (δ 2.2–3.0 ppm) .

- IR Spectroscopy: Confirm sulfonamide (SO asym/sym stretches at 1162–1335 cm) and absence of unreacted amine (no NH peaks at ~3400 cm) .

- X-ray Crystallography: Use SHELX programs for structure refinement. Key parameters: R-factor <0.05, resolution <1.0 Å. SHELXL is preferred for small-molecule refinement due to robust handling of heavy atoms (e.g., bromine) .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Target carbonic anhydrase isoforms (e.g., CA IX/XII) using a stopped-flow CO hydration assay. IC values <100 nM indicate strong inhibition .

- Antimicrobial Screening: Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to control antibiotics .

- Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., MCF-7). A selectivity index (SI) >10 suggests therapeutic potential .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Methodological Answer:

- Electron Density Maps: Use SHELXD for experimental phasing to resolve bromine atom positions. High-resolution data (<0.8 Å) enable precise localization of sulfonamide torsion angles .

- DFT Calculations: Compare experimental bond lengths/angles (from X-ray) with B3LYP/6-31G* optimized structures. Discrepancies >0.05 Å indicate conformational strain or crystal packing effects .

Example Data:

| Parameter | X-ray (Å/°) | DFT (Å/°) |

|---|---|---|

| S–N Bond | 1.63 | 1.65 |

| C–Br Bond | 1.89 | 1.91 |

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting sulfonamide bioactivity?

Methodological Answer:

- Substituent Variation: Replace the 4-bromo group with electron-withdrawing (e.g., NO) or donating (e.g., OCH) groups. Assess changes in enzyme inhibition potency .

- Pharmacophore Modeling: Use MOE or Schrödinger to identify critical H-bond acceptors (sulfonamide O) and hydrophobic regions (bromophenyl group) .

- Meta-Analysis: Compare IC values across analogs (Table):

| Substituent | CA IX IC (nM) | LogP |

|---|---|---|

| 4-Br | 78 | 3.2 |

| 4-NO | 45 | 2.8 |

| 4-OCH | 120 | 3.5 |

Q. How can computational methods predict solubility and formulation challenges?

Methodological Answer:

- Solubility Prediction: Use Hansen solubility parameters (HSPiP software). High calculated δ (>12 MPa) indicates poor aqueous solubility .

- Salt Formation Screening: Test counterions (e.g., Na, K) via pH-solubility profiles. A >10-fold solubility increase at pH 4–6 suggests viable salt forms .

- Nanosuspension Design: Optimize particle size (<200 nm) using wet milling (PVP stabilizer). Characterize via DLS and DSC to confirm stability .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Orthogonal Assays: Validate antimicrobial activity with both microdilution (static) and time-kill (dynamic) assays. Discrepancies may arise from compound stability .

- Metabolite Interference: Use LC-MS to detect degradation products (e.g., hydrolyzed sulfonamide) in cell culture media .

- Batch Reproducibility: Compare NMR spectra of different synthetic batches. Variations in methyl group integration (>5%) indicate impurities affecting bioactivity .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.